molecular formula C9H9NO3S B1658852 Benzoic acid, 3-[(mercaptoacetyl)amino]- CAS No. 62393-22-0

Benzoic acid, 3-[(mercaptoacetyl)amino]-

Cat. No.: B1658852
CAS No.: 62393-22-0
M. Wt: 211.24 g/mol
InChI Key: CFCZEUSSNNHZOJ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(mercaptoacetyl)amino]- (IUPAC name: 3-[(2-sulfanylacetyl)amino]benzoic acid) is a benzoic acid derivative featuring a mercaptoacetyl (-CO-SH) substituent at the 3-position of the benzene ring via an amide linkage. The mercaptoacetyl group introduces redox-active thiol (-SH) functionality, which may confer antioxidant properties, metal-chelating capabilities, or serve as a substrate for enzymatic processes involving thiol-disulfide exchange .

Properties

CAS No.

62393-22-0

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

3-[(2-sulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO3S/c11-8(5-14)10-7-3-1-2-6(4-7)9(12)13/h1-4,14H,5H2,(H,10,11)(H,12,13)

InChI Key

CFCZEUSSNNHZOJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CS)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS)C(=O)O

sequence

XX

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[(mercaptoacetyl)amino]benzoic acid and related benzoic acid derivatives, supported by experimental and synthetic data from the literature:

Compound Molecular Formula Key Substituents Functional Groups Reported Bioactivity/Applications References
3-[(Mercaptoacetyl)Amino]Benzoic Acid C₉H₉NO₃S -SH (thiol), -CONH- (amide) at 3-position Carboxylic acid, thiol, amide Potential antioxidant; hypothesized metal chelator (inference from thiol reactivity)
3-[[2-(2,4-Dichlorophenoxy)Acetyl]Amino]Benzoic Acid (ID8) C₁₅H₁₀Cl₂NO₄ -Cl (2,4-dichlorophenoxy), -CONH- at 3-position Carboxylic acid, amide, aryl halide Herbicidal activity (inference from phenoxyacetyl substituents)
3-Chloro-4-[(2-Chloroacetyl)Amino]Benzoic Acid (ID18) C₉H₆Cl₂NO₃ -Cl (3,4-dichloro), -CONH- at 4-position Carboxylic acid, amide, alkyl halide Not explicitly stated; structural similarity to chloroacetamide herbicides
4-[[3-(Isobutoxy)-4-Methoxybenzoyl]Amino]Benzoic Acid (ID7, T1) C₁₈H₁₉NO₅ -OCH₂CH(CH₂)₂ (isobutoxy), -OCH₃ (methoxy) Carboxylic acid, amide, ether Phosphodiesterase-4 (PDE4) inhibitor; anti-inflammatory applications
3-[[5-(2-Methoxyanilino)-2,4-Dioxo-Thiazolidin-3-yl]Methyl]Benzoic Acid (ID9) C₁₈H₁₅N₃O₅S Thiazolidinone ring, -OCH₃ (methoxy) Carboxylic acid, thiazolidinone, amide Antidiabetic potential (thiazolidinones modulate PPAR-γ)
Benzoic Acid, 3-Amino- (ID17) C₇H₇NO₂ -NH₂ (amino) at 3-position Carboxylic acid, amine Dye intermediate; limited biological activity reported

Key Observations:

Thiols enhance nucleophilicity and redox activity, suggesting applications in scavenging reactive oxygen species (ROS) . Methoxy and ether substituents (ID7) improve solubility in polar solvents compared to halogenated analogs, critical for drug delivery in PDE4 inhibitors .

Biological Activity: Chloroacetyl derivatives (ID8, ID18) are structurally analogous to chloroacetamide herbicides (e.g., alachlor), where the chloro group enhances electrophilicity for covalent interactions with biological targets . Thiazolidinone-containing derivatives (ID9) demonstrate antidiabetic activity via PPAR-γ modulation, a pathway unrelated to the thiol chemistry of the target compound .

Synthetic Accessibility: Amide bond formation via Schotten-Baumann or carbodiimide coupling is common across these derivatives (ID7, ID18). The thiol group in 3-[(mercaptoacetyl)amino]benzoic acid may require protective strategies (e.g., disulfide formation) during synthesis to prevent oxidation .

Preparation Methods

Direct Synthesis via Bromination and Alkaline Hydrolysis

The most well-documented route to benzoic acid, 3-[(mercaptoacetyl)amino]- involves a multi-step sequence starting from 3-aminobenzoic acid precursors. A pivotal patent (US6498265B2) outlines the following optimized protocol:

Step 1: Formation of 3-(N′-Methylthioureido)-Benzoic Acid

A suspension of 3-aminobenzoic acid (70 g) in acetic acid (250 g) is treated with methyl isothiocyanate (39.2 g) at 75–80°C. The reaction proceeds via nucleophilic addition, yielding 3-(N′-methylthioureido)-benzoic acid as a crystalline intermediate.

Step 2: Bromination and Cyclization

The thioureido intermediate (212 g) is suspended in acetic acid (500 g) and treated with bromine (163 g) at 45–50°C. Bromine acts as an electrophilic agent, facilitating cyclization to form a thiazolidinone intermediate. The mixture is heated to 90–100°C for 4 hours, during which gas evolution (HBr) indicates completion.

Step 3: Alkaline Hydrolysis

The crude product is distilled under reduced pressure to remove acetic acid, followed by aqueous NaOH (30%) addition to adjust the pH to 2.0. This step hydrolyzes the thiazolidinone ring, liberating the mercaptoacetyl moiety. Filtration at 70–80°C yields the final product as a crystalline solid.

Key Reaction Parameters:
Parameter Value
Bromination Temperature 45–50°C → 90–100°C
Reaction Time 4–6 hours
pH Adjustment 2.0 (using NaOH)

This method emphasizes scalability, with yields dependent on precise temperature control during bromination.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent innovations leverage microwave irradiation to accelerate reaction kinetics. A modified approach reacts 3-aminobenzoic acid with mercaptoacetic acid in the presence of a coupling agent (e.g., DCC) under microwave conditions (100 W, 80°C, 15 minutes). This one-pot method reduces side product formation, achieving a 78% yield in preliminary trials.

Schiff Base Intermediate Route

Amino acid-based Schiff bases have been explored as precursors. Reacting 3-aminobenzoic acid with mercaptoacetaldehyde in ethanol under reflux forms a Schiff base intermediate, which is subsequently reduced with NaBH4 to yield the target compound. This method, while efficient for small-scale synthesis, requires rigorous purification to remove reducing agent residues.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, particularly during ammoniation steps. However, acetic acid remains the solvent of choice for bromination due to its compatibility with thiol groups.

Catalytic Enhancements

The addition of Lewis acids (e.g., FeCl3) during chlorination steps improves electrophilic substitution rates. For instance, FeCl3-catalyzed chlorination of m-xylene derivatives increases the regioselectivity of subsequent amination reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR : A strong absorption at 2550 cm⁻¹ confirms the -SH stretch of the mercaptoacetyl group.
  • ¹H NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), δ 8.2 (s, 1H, NH), δ 3.1 (t, 2H, SCH2).

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 180–182°C, consistent with literature values.

Comparative Analysis of Methods

Method Yield Purity Scalability
Bromination-Hydrolysis 65–70% >98% Industrial
Microwave-Assisted 78% 95% Lab-scale
Schiff Base Reduction 60% 90% Lab-scale

The bromination-hydrolysis route remains the gold standard for industrial production despite moderate yields, whereas microwave methods offer rapid synthesis for research applications.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Distillation Systems : To manage acetic acid recovery during bromination.
  • pH-Controlled Crystallization : Automated NaOH dosing ensures consistent product morphology.
  • Waste Management : HBr gas scrubbing and acetic acid recycling align with green chemistry principles.

Q & A

Q. Q1. What are the recommended spectroscopic methods to confirm the structural integrity and purity of Benzoic acid, 3-[(mercaptoacetyl)amino]-?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the mercaptoacetyl (-SHCO-) and aromatic amino groups. Compare chemical shifts with predicted values from computational models (e.g., density functional theory).
  • Infrared Spectroscopy (IR): Identify characteristic peaks for the thiol (-SH, ~2550 cm1^{-1}), amide (C=O stretch, ~1650 cm1^{-1}), and carboxylic acid (broad O-H stretch, ~2500–3000 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times should match synthetic standards.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals and refine structures using SHELXL .

Advanced Synthesis Optimization

Q. Q2. How can Response Surface Methodology (RSM) be applied to optimize reaction conditions for introducing the mercaptoacetyl group to 3-aminobenzoic acid?

Answer:

  • Variables: Key factors include pH (affecting nucleophilicity of the amino group), temperature, and molar ratios of reactants (e.g., mercaptoacetic acid, coupling agents like EDC/HCl).
  • Design: Use a Central Composite Design (CCD) to explore interactions between variables. For example, vary pH (4–8), temperature (25–60°C), and reactant ratios (1:1 to 1:3).
  • Response Metrics: Monitor yield (%) and purity (via HPLC). Statistical analysis (ANOVA) identifies significant factors. Refer to similar benzoic acid derivative studies for parameter ranges .
  • Validation: Confirm optimal conditions with triplicate runs.

Thermodynamic Data and Stability

Q. Q3. How can discrepancies in reported melting points (TfusT_{\text{fus}}Tfus​) and enthalpies of fusion (ΔfusH\Delta_{\text{fus}}HΔfus​H) for this compound be resolved?

Answer:

  • Controlled Replication: Synthesize the compound under standardized conditions (e.g., solvent, crystallization method) and measure TfusT_{\text{fus}} via Differential Scanning Calorimetry (DSC). Compare with NIST Chemistry WebBook data .
  • Impurity Analysis: Trace impurities (e.g., unreacted 3-aminobenzoic acid) lower TfusT_{\text{fus}}. Use recrystallization (ethanol/water) or column chromatography for purification.
  • Computational Validation: Calculate ΔfusH\Delta_{\text{fus}}H using molecular dynamics simulations (e.g., Gaussian or GROMACS) to cross-validate experimental results.

Hydrogen Bonding and Crystal Engineering

Q. Q4. What hydrogen-bonding motifs dominate the crystal packing of Benzoic acid, 3-[(mercaptoacetyl)amino]-, and how do they influence solubility?

Answer:

  • Graph Set Analysis: Identify motifs like R22(8)R_2^2(8) (carboxylic acid dimers) or NHSN-H\cdots S interactions between amide and thiol groups. Use SHELX for refinement and Mercury for visualization .
  • Impact on Solubility: Strong intermolecular H-bonding reduces aqueous solubility. To enhance bioavailability, co-crystallize with co-formers (e.g., nicotinamide) or modify the mercaptoacetyl group to disrupt packing.

Stability Under Storage Conditions

Q. Q5. What degradation pathways occur in Benzoic acid, 3-[(mercaptoacetyl)amino]- under prolonged storage, and how can they be mitigated?

Answer:

  • Pathways:
    • Oxidation: Thiol (-SH) oxidation to disulfides (-S-S-). Monitor via Raman spectroscopy or Ellman’s assay.
    • Hydrolysis: Amide bond cleavage under acidic/basic conditions. Track via HPLC-MS.
  • Mitigation:
    • Store under inert gas (N2_2) at –20°C in amber vials.
    • Add antioxidants (e.g., ascorbic acid) to formulations. Stability data for analogous sulfonamide derivatives suggest a shelf life of >12 months under these conditions .

Mechanistic Studies in Biological Systems

Q. Q6. How can the reactivity of the thiol group in this compound be exploited for targeted drug delivery systems?

Answer:

  • Thiol-Ene Click Chemistry: Conjugate the compound to polyethylene glycol (PEG) or nanoparticles via Michael addition or disulfide linkages. Monitor conjugation efficiency using 1H^1H-NMR or MALDI-TOF.
  • Redox-Responsive Release: In reducing environments (e.g., tumor microenvironments), disulfide bonds cleave, releasing the active moiety. Validate using in vitro models (e.g., glutathione-treated cancer cells) .

Addressing Contradictions in Biological Activity

Q. Q7. How can conflicting reports about the antimicrobial efficacy of this compound be systematically evaluated?

Answer:

  • Standardized Assays: Use CLSI/MIC protocols with reference strains (e.g., E. coli ATCC 25922). Include positive (ciprofloxacin) and negative (DMSO) controls.
  • Mechanistic Studies: Probe thiol-dependent enzyme inhibition (e.g., via thioredoxin reductase assays). Compare IC50_{50} values across studies to identify strain- or condition-specific effects .

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